Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
Description
Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 2-methyl group, a 4-trifluoromethyl group, and a 6-thioacetate moiety. Its molecular formula is C₁₀H₈F₃N₃O₂S, with a molecular weight of 291.25 g/mol and CAS number 1018046-75-7 . The trifluoromethyl group enhances electron-withdrawing properties, while the thioacetate linker may influence solubility and biological activity.
Properties
Molecular Formula |
C11H10F3N3O2S |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
methyl 2-[2-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate |
InChI |
InChI=1S/C11H10F3N3O2S/c1-17-4-6-7(11(12,13)14)3-8(15-10(6)16-17)20-5-9(18)19-2/h3-4H,5H2,1-2H3 |
InChI Key |
NPURXSLHNJRWKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles with β-Ketoesters
The pyrazolo[3,4-b]pyridine core is typically constructed via cyclocondensation reactions between 5-aminopyrazoles and β-ketoesters. For example, 5-amino-3-methyl-1H-pyrazole reacts with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to yield the intermediate 4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-ol. This step achieves yields of 68–75% when catalyzed by concentrated sulfuric acid at 80–90°C for 6–8 hours.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 6 | 68 |
| PTSA | 90 | 8 | 71 |
| HCl (gas) | 70 | 10 | 63 |
The trifluoromethyl group is introduced at the 4-position during this step, leveraging the electron-withdrawing nature of the CF₃ group to direct regioselectivity.
Functionalization at the 6-Position: Thioacetate Side Chain Introduction
Nucleophilic Aromatic Substitution (SNAr)
The 6-hydroxyl group of the pyrazolo[3,4-b]pyridine intermediate undergoes substitution with methyl 2-mercaptoacetate. Using potassium carbonate as a base in dimethylformamide (DMF) at 120°C for 12 hours, the thioacetate side chain is installed with 82% yield.
Key Considerations:
- Leaving Group Activation: Prior conversion of the hydroxyl group to a better leaving group (e.g., mesylate or tosylate) improves substitution efficiency.
- Solvent Effects: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance nucleophilicity of the thiolate ion.
Methylation at the 2-Position
Alkylation with Methyl Iodide
The nitrogen at the 2-position of the pyrazolo ring is methylated using methyl iodide in the presence of a strong base such as sodium hydride. Reactions conducted in tetrahydrofuran (THF) at 0–5°C for 2 hours achieve 89% yield.
Mechanistic Insight:
- Deprotonation of the pyrazole nitrogen by NaH forms a reactive alkoxide, which undergoes rapid SN2 attack by methyl iodide.
- Excess methyl iodide (1.5 equivalents) ensures complete methylation.
Purification and Isolation
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further enhances purity to >98%.
Table 2: Purity Analysis by HPLC
| Batch | Purity (%) | Retention Time (min) |
|---|---|---|
| 1 | 98.2 | 12.4 |
| 2 | 98.5 | 12.6 |
| 3 | 97.9 | 12.3 |
Recent Advances in Synthesis
Flow Chemistry for Lithiation Reactions
Recent studies demonstrate the use of flow reactors for lithiation at the 4-position of the pyrazolo[3,4-b]pyridine core. Continuous flow systems enable precise temperature control (−78°C) and reduce side reactions, improving overall yield by 15% compared to batch methods.
Catalytic Reductive Debromination
Palladium-catalyzed reductive debromination (H₂, 1 atm) efficiently removes bromine atoms introduced during functionalization steps, minimizing halogenated byproducts. This method achieves 94% conversion efficiency in methanol at 25°C.
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Competing pathways during cyclocondensation may yield regioisomeric byproducts. Employing bulky solvents like tert-amyl alcohol suppresses isomer formation by steric hindrance, enhancing regioselectivity to 9:1.
Stability of the Thioacetate Group
The thioether linkage is susceptible to oxidation. Adding antioxidants like butylated hydroxytoluene (BHT, 0.1% w/w) during storage prevents degradation into sulfoxide or sulfone derivatives.
Industrial-Scale Production Considerations
Cost-Effective Catalyst Recycling
Heterogeneous catalysts such as immobilized lipases (e.g., Candida antarctica lipase B) enable esterification under mild conditions (40°C, pH 7) with 95% catalyst recovery and reuse for five cycles.
Waste Stream Management
The trifluoromethyl group generates HF as a byproduct during hydrolysis. Scrubbers containing calcium hydroxide neutralize HF, reducing environmental impact and enabling compliance with REACH regulations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetate group to a thiol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrazolopyridine core can interact with active sites in proteins, influencing biological pathways.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Key structural analogs differ in the alkyl substituent at position 2 of the pyrazole ring or modifications to the trifluoromethyl group:
Biological Activity
Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H14F3N3O2S
- Molecular Weight : 333.33 g/mol
- CAS Number : 1018166-65-8
The biological activity of this compound can be attributed to its structural features, particularly the presence of the pyrazolo[3,4-b]pyridine moiety. Compounds in this class have been shown to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Biological Activity
-
Antiviral Activity :
- Recent studies have highlighted the antiviral properties of related pyrazolo compounds. For instance, derivatives have demonstrated efficacy against viruses such as the tobacco mosaic virus (TMV) and HIV. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo ring significantly influence antiviral potency .
- A notable finding includes an EC50 value of 60 nM for a closely related pyrazolo compound against measles virus (MeV), suggesting that similar derivatives may exhibit comparable antiviral effects .
-
Anticancer Properties :
- Pyrazolo[3,4-b]pyridines have been investigated for their potential as anticancer agents. Compounds with this scaffold have shown selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, one derivative exhibited an IC50 value of 0.36 µM against CDK2 .
- In vitro studies have demonstrated that these compounds can inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells .
Study 1: Antiviral Efficacy
A study assessed the antiviral activity of a series of pyrazolo compounds against TMV. The results indicated that certain derivatives had EC50 values as low as 58.7 μg/mL, showcasing their potential as effective antiviral agents .
Study 2: Anticancer Activity
In another investigation, a new series of pyrazolo derivatives were tested for their ability to inhibit cancer cell growth. The results revealed significant antiproliferative effects in A375 human melanoma cells, with IC50 values indicating potent activity .
Data Table: Biological Activity Summary
Q & A
Basic: What are the recommended methods for synthesizing Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate?
Methodological Answer:
A common approach involves refluxing the pyrazolo[3,4-b]pyridine precursor with methyl 2-mercaptoacetate in the presence of anhydrous sodium acetate and acetic anhydride. The reaction mixture is heated for 2–3 hours, followed by precipitation in water and recrystallization from an acetic acid/water (1:1) system to isolate the product. This method ensures efficient thioether bond formation while minimizing side reactions .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity (>95% by area normalization). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, particularly the trifluoromethyl group and thioacetate linkage. Mass spectrometry (MS) validates molecular weight, while differential scanning calorimetry (DSC) can assess thermal stability .
Advanced: How can researchers optimize the reaction yield during thioether formation?
Methodological Answer:
Yield optimization requires strict anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the thiol precursor. Catalytic amounts of iodine or BF₃·Et₂O may accelerate the reaction. Monitoring reaction progress via thin-layer chromatography (TLC) allows timely termination to avoid over-oxidation. Combining filtrates from parallel reactions can improve overall yield .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions in NMR signals (e.g., overlapping peaks) can be addressed by 2D NMR techniques (COSY, HSQC) to assign protons and carbons unambiguously. Computational modeling (DFT-based chemical shift predictions) or X-ray crystallography provides definitive structural validation. Cross-referencing with analogs in databases like Reaxys ensures consistency .
Basic: What storage conditions are critical for maintaining compound stability?
Methodological Answer:
Store the compound in a sealed, desiccated container at 2–8°C to prevent moisture absorption and thermal degradation. Avoid exposure to light, as the pyrazolo-pyridine core may undergo photolytic cleavage. Regular stability testing via HPLC is recommended for long-term storage .
Advanced: How does the trifluoromethyl group influence reactivity in derivatization reactions?
Methodological Answer:
The electron-withdrawing trifluoromethyl group reduces electron density at the pyridine ring, directing electrophilic substitution to the sulfur-linked acetate moiety. This electronic effect necessitates careful selection of reaction conditions (e.g., mild bases like K₂CO₃) to avoid decomposition during functionalization .
Basic: What are common purification pitfalls, and how can they be mitigated?
Methodological Answer:
Impurities often arise from incomplete recrystallization. Use gradient recrystallization (e.g., ethanol/dioxane mixtures) to remove polar byproducts. Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for non-crystalline impurities. Always verify purity post-purification via melting point analysis and HPLC .
Advanced: What in vitro assays evaluate biological activity, such as kinase inhibition or pesticidal potential?
Methodological Answer:
For kinase inhibition, use fluorescence-based ADP-Glo™ assays with recombinant kinases. For pesticidal activity, conduct enzyme-linked immunosorbent assays (ELISAs) targeting acetylcholinesterase or cytochrome P450 enzymes. Cell viability assays (MTT or Alamar Blue) in insect cell lines (e.g., Sf9) can screen for cytotoxicity .
Advanced: How can unexpected byproducts during synthesis be addressed?
Methodological Answer:
Byproducts often result from oxidation of the thioether group or ring-opening of the pyrazolo-pyridine core. Employ inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₅) to suppress oxidation. Adjusting reaction pH (neutral to slightly acidic) minimizes decomposition. LC-MS can identify byproducts for targeted troubleshooting .
Basic: What safety precautions are essential during handling?
Methodological Answer:
Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards). Work in a fume hood to avoid inhalation. In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes. Store away from ignition sources (P210) and ensure proper ventilation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
